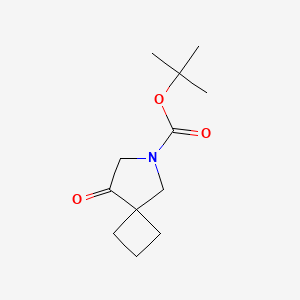
Bestipharma 116-698
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bestipharma 116-698 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Bestipharma 116-698 is not fully understood. However, it is believed to act as a dopamine and serotonin receptor modulator. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Bestipharma 116-698 is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Bestipharma 116-698. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of the compound's potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of Bestipharma 116-698 involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-fluorobenzaldehyde in the presence of a reducing agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Bestipharma 116-698 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. It has also been studied for its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLGQXXASEZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)

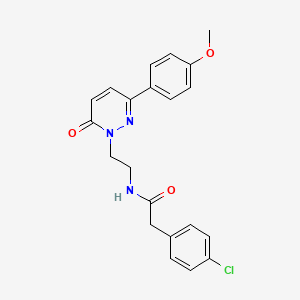
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
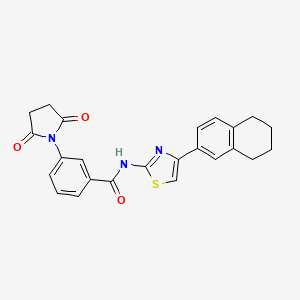
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)

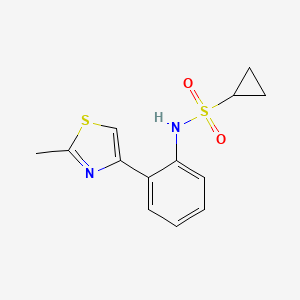
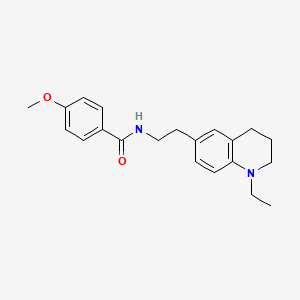
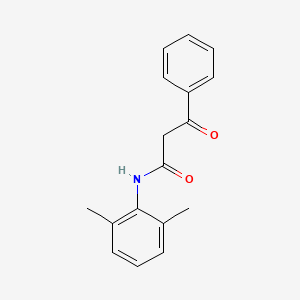
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)
